2-[(1-Methyl-1H-pyrazol-4-yl)oxy]cyclohexan-1-ol
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Overview
Description
2-[(1-Methyl-1H-pyrazol-4-yl)oxy]cyclohexan-1-ol is a chemical compound with the molecular formula C10H16N2O2 It features a cyclohexanol ring substituted with a 1-methyl-1H-pyrazol-4-yl group via an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Methyl-1H-pyrazol-4-yl)oxy]cyclohexan-1-ol typically involves the reaction of 1-methyl-1H-pyrazole-4-ol with cyclohexanone in the presence of a suitable base. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(1-Methyl-1H-pyrazol-4-yl)oxy]cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring .
Scientific Research Applications
2-[(1-Methyl-1H-pyrazol-4-yl)oxy]cyclohexan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.
Industry: It may be used in the production of agrochemicals or other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(1-Methyl-1H-pyrazol-4-yl)oxy]cyclohexan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can act as a binding moiety, interacting with active sites or binding pockets of target proteins. This interaction can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
- 1-Methylpyrazole-4-boronic acid pinacol ester
- Carbamic acid, [2-[[[1-(4-chlorophenyl)-1H-pyrazol-3-yl]oxy]methyl]phenyl]methoxy-, methyl ester
Uniqueness
2-[(1-Methyl-1H-pyrazol-4-yl)oxy]cyclohexan-1-ol is unique due to its specific structural features, such as the cyclohexanol ring and the pyrazole moiety. These features confer distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H16N2O2 |
---|---|
Molecular Weight |
196.25 g/mol |
IUPAC Name |
2-(1-methylpyrazol-4-yl)oxycyclohexan-1-ol |
InChI |
InChI=1S/C10H16N2O2/c1-12-7-8(6-11-12)14-10-5-3-2-4-9(10)13/h6-7,9-10,13H,2-5H2,1H3 |
InChI Key |
XSLIXWFMTTZMPK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)OC2CCCCC2O |
Origin of Product |
United States |
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